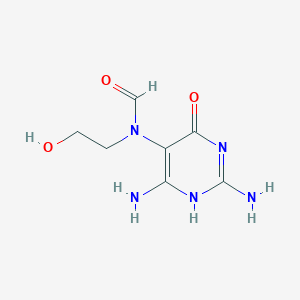

Ring-opened 7-(2-hydroxyethyl)guanine

Description

Structure

3D Structure

Properties

CAS No. |

131478-95-0 |

|---|---|

Molecular Formula |

C7H11N5O3 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-(2-hydroxyethyl)formamide |

InChI |

InChI=1S/C7H11N5O3/c8-5-4(12(3-14)1-2-13)6(15)11-7(9)10-5/h3,13H,1-2H2,(H5,8,9,10,11,15) |

InChI Key |

KUWUYPNCVMEKRB-UHFFFAOYSA-N |

SMILES |

C(CO)N(C=O)C1=C(N=C(NC1=O)N)N |

Isomeric SMILES |

C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |

Canonical SMILES |

C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |

Synonyms |

ring-opened 7-(2-hydroxyethyl)guanine |

Origin of Product |

United States |

Formation Pathways and Chemical Mechanisms of Ring Opened 7 2 Hydroxyethyl Guanine

Precursors and Inducing Agents Leading to N7-(2-hydroxyethyl)guanine Adducts

The initial and critical step in the formation of ring-opened 7-(2-hydroxyethyl)guanine is the alkylation of the N7 position of guanine (B1146940) in DNA by a 2-hydroxyethyl group, forming the N7-HEG adduct. This reaction is induced by a range of electrophilic compounds, both of exogenous and endogenous origin.

Ethylene (B1197577) oxide (EtO) is a widely used industrial chemical and a known human carcinogen that acts as a direct alkylating agent. nih.govnih.gov Its high reactivity is attributed to the strained three-membered ring, which can be opened by nucleophilic attack. In biological systems, the N7 position of guanine is a primary target for EtO, leading to the formation of N7-HEG. integral-corp.comnih.gov This reaction proceeds via a direct SN2 mechanism, where the nucleophilic N7 atom of guanine attacks one of the carbon atoms of the epoxide ring, resulting in ring-opening and the formation of a covalent bond.

The formation of N7-HEG is the most abundant DNA adduct resulting from EtO exposure. aacrjournals.orgnih.gov Studies have shown a dose-dependent increase in N7-HEG levels in various tissues of animals exposed to EtO. nih.govintegral-corp.com While N7-HEG itself is not considered a strongly mutagenic lesion, its formation is a key initiating event that can lead to more detrimental DNA damage, including the formation of ring-opened derivatives. nih.gov

Acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking, is metabolized in the body by cytochrome P450 2E1 to its reactive epoxide metabolite, glycidamide (B1671898). rsc.orgnih.gov Glycidamide is a genotoxic agent that readily reacts with DNA to form adducts. nih.govoup.com The primary DNA adduct formed is N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua), which is structurally analogous to N7-HEG. nih.govresearchgate.net

The epoxide ring of glycidamide is susceptible to nucleophilic attack by the N7 position of guanine, similar to the mechanism observed with EtO. researchgate.net The formation of these adducts is considered a critical step in the carcinogenicity of acrylamide. nih.gov The presence of the carbamoyl (B1232498) group in glycidamide has been found to influence the rate of the subsequent imidazole (B134444) ring-opening. rsc.org

Vinyl chloride, an industrial chemical used in the production of polyvinyl chloride (PVC), is a known human carcinogen. uzh.ch It is metabolically activated by cytochrome P450 enzymes to form reactive intermediates, primarily chloroethylene oxide and chloroacetaldehyde. uzh.chnih.gov These metabolites are electrophilic and can alkylate DNA bases. While the major DNA adduct formed from vinyl chloride exposure is 7-(2-oxoethyl)guanine, other etheno adducts are also formed. nih.govnih.govresearchgate.net Although not the primary pathway, the metabolic conversion of vinyl chloride can lead to intermediates that contribute to the formation of hydroxyethyl (B10761427) adducts, which can subsequently undergo ring-opening.

Other industrial chemicals that are metabolized to epoxide intermediates can also lead to the formation of N7-guanine adducts.

1,3-Butadiene: This chemical, used in the production of synthetic rubber, is metabolized to several reactive epoxides, including 3,4-epoxy-1-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD). nih.govthermofisher.commdpi.com These epoxides can react with the N7 position of guanine to form various adducts, such as N7-(1-hydroxy-3-buten-2-yl)guanine and N7-(2,3,4-trihydroxybut-1-yl)guanine. nih.govnih.gov

Styrene-7,8-oxide: Styrene, used in the production of plastics and resins, is metabolized to styrene-7,8-oxide. nih.govwho.int This epoxide is an electrophilic compound that reacts with DNA, with the N7 position of guanine being a major site of adduction. nih.govoup.comacs.org The reaction of styrene-7,8-oxide with guanosine (B1672433) yields N7-substituted adducts. oup.comnih.gov

The formation of these N7-alkylguanine adducts from various epoxide-containing carcinogens creates the necessary precursor for the subsequent imidazole ring-opening reaction.

The formation of N7-HEG is not solely due to exposure to exogenous chemicals. Endogenous metabolic processes can also generate ethylene and ethylene oxide, leading to the formation of background levels of this DNA adduct in unexposed individuals. aacrjournals.orgresearchgate.netoup.com Pathways such as the oxidation of methionine, lipid peroxidation, and the metabolic activity of intestinal bacteria have been proposed as sources of endogenous ethylene. nih.govaacrjournals.org This endogenous production of EtO results in a continuous, low-level formation of N7-HEG, which can then undergo ring-opening. nih.gov Studies have shown that exposure to exogenous EtO can also stimulate these endogenous pathways, further increasing the levels of N7-HEG. aacrjournals.org

Table 1: Precursors and Inducing Agents of N7-(2-hydroxyethyl)guanine Adducts

| Precursor/Inducing Agent | Primary Reactive Metabolite(s) | Resulting N7-Guanine Adduct |

| Ethylene Oxide | Ethylene Oxide | N7-(2-hydroxyethyl)guanine (N7-HEG) |

| Acrylamide | Glycidamide | N7-(2-carbamoyl-2-hydroxyethyl)guanine |

| Vinyl Chloride | Chloroethylene oxide, Chloroacetaldehyde | 7-(2-oxoethyl)guanine and other etheno adducts |

| 1,3-Butadiene | 3,4-epoxy-1-butene, 1,2:3,4-diepoxybutane | N7-(1-hydroxy-3-buten-2-yl)guanine, N7-(2,3,4-trihydroxybut-1-yl)guanine |

| Styrene | Styrene-7,8-oxide | N7-(1-hydroxy-2-phenylethyl)guanine |

| Endogenous Processes | Ethylene Oxide | N7-(2-hydroxyethyl)guanine (N7-HEG) |

Chemical Reaction Mechanisms of Imidazole Ring Opening

The formation of a positive charge on the N7 atom of guanine following alkylation destabilizes the imidazole ring, making it susceptible to hydrolytic cleavage. nih.govresearchgate.net This leads to the opening of the ring between the C8 and N9 positions, resulting in the formation of a formamidopyrimidine (FAPy) derivative, specifically 2,6-diamino-4-hydroxy-5-N-(2-hydroxyethyl)formamidopyrimidine. rsc.orgnih.govnih.gov

The mechanism of this ring-opening reaction is thought to proceed through the following steps:

Nucleophilic Attack: A water molecule or a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic C8 position of the N7-alkylated guanine. rsc.orgresearchgate.net

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Ring Cleavage: The imidazole ring then cleaves between the C8 and N9 atoms.

Proton Transfer: Subsequent proton transfers result in the formation of the stable ring-opened FAPy adduct. rsc.org

This ring-opening reaction is a significant event as the resulting FAPy lesions are generally more stable and persistent in DNA than their N7-alkylguanine precursors. rsc.orgresearchgate.net The conversion to the ring-opened form can alter the mutagenic potential of the initial adduct. nih.govnih.govresearchgate.net Studies have shown that the nature of the alkyl group at the N7 position can influence the rate of this ring-opening reaction. For instance, the terminal carbamoyl group of the glycidamide adduct has been shown to accelerate the hydrolytic ring-opening process. rsc.org

Nucleophilic Attack at the C8 Atom of the Purine (B94841) Moiety

The formation of this compound is not initiated by a direct nucleophilic attack at the C8 position of an unmodified guanine. Instead, the process begins with the alkylation of the N7 position of guanine by an electrophilic agent, such as ethylene oxide, to form N7-(2-hydroxyethyl)guanine. ontosight.ainih.gov The N7 position of guanine is the most nucleophilic site in DNA and is highly susceptible to electrophilic attack. nih.gov

This initial alkylation at N7 introduces a positive charge into the imidazole ring, which significantly destabilizes the purine ring system. nih.govnih.gov This destabilization makes the C8 atom of the N7-alkylated guanine susceptible to nucleophilic attack by water. The subsequent hydrolytic reaction leads to the cleavage of the imidazole ring, resulting in the formation of the ring-opened 2,6-diamino-4-hydroxy-5-(N-(2-hydroxyethyl)formamido)pyrimidine, commonly referred to as this compound. nih.govnih.gov

In essence, the nucleophilic attack at the C8 atom is a consequence of the prior N7 alkylation, which activates the guanine ring for this ring-opening hydrolysis. While N7-alkylation can also lead to depurination (the loss of the entire guanine base from the DNA backbone), the imidazole ring-opening represents a competing and significant pathway of decomposition for N7-alkylguanine adducts. nih.govnih.gov

Role of Hydrolytic Conditions and pH in Ring-Opening Kinetics

The cleavage of the imidazole ring of N7-(2-hydroxyethyl)guanine is a hydrolytic process, and its rate is significantly influenced by the surrounding chemical environment, particularly pH. The stability of N7-alkylguanine adducts is generally low, and they can undergo either depurination or ring-opening. nih.gov

The formation of ring-opened FAPy lesions is favored under basic or alkaline conditions. nih.govnih.gov For instance, experimental studies have utilized basic conditions, such as incubation at pH 8.0 or even pH 10, to promote the conversion of N7-alkylguanine lesions into their corresponding FAPy derivatives in oligonucleotides. nih.govrsc.org In contrast, depurination is generally accelerated at lower pH values. nih.gov

Under physiological conditions (pH 7.4, 37°C), both depurination and ring-opening of N7-alkylguanine adducts occur, though ring-opening is generally the slower of the two competing reactions. nih.govnih.gov The half-lives of N7-alkylguanine adducts in double-stranded DNA under these conditions can range from a few hours to over 150 hours, depending on the nature of the alkyl group. nih.gov The specific kinetics of ring-opening for 7-(2-hydroxyethyl)guanine are influenced by these general principles, with alkaline conditions promoting its formation.

Formation of the Formyl Group and its Position

The formation of the formyl group is an integral part of the imidazole ring-opening mechanism of N7-alkylated guanine. The resulting ring-opened structure is a 5-N-alkyl-2,6-diamino-4-hydroxyformamidopyrimidine, where the alkyl group in this case is the 2-hydroxyethyl group. nih.gov The formyl group (-CH=O) is attached to the N5 nitrogen of the pyrimidine (B1678525) ring.

Theoretical studies on the oxidative damage of guanine leading to FAPy lesions provide insight into the mechanism of formyl group formation. Although initiated by a different mechanism (oxidation versus alkylation), the subsequent ring-opening process shares common intermediates. The process is thought to proceed through the formation of a formimidic acid intermediate following the cleavage of the imidazole ring. This intermediate then undergoes tautomerization to yield the more stable N-formyl derivative. wayne.eduacs.org This final structure contains a formyl group at the N5 position, which was originally part of the C8-N7 bond of the guanine imidazole ring.

Influence of Substituent Groups on Reaction Rates

The nature of the substituent group at the N7 position of guanine can significantly influence the rate of the subsequent hydrolytic ring-opening reaction. This effect is demonstrated by comparing the reaction rates of guanine adducts with different small epoxide compounds.

A study comparing the ring-opening of N7-guanine adducts of glycidamide (GA), glycidol (B123203) (GO), and 1,2-epoxybutane (B156178) (EB) found that the reaction of the glycidamide adduct was the fastest. rsc.orgresearchgate.net The terminal carbamoyl group (-CONH2) of the glycidamide substituent was found to accelerate the hydrolytic ring-opening. rsc.orgresearchgate.net This acceleration is attributed to intramolecular interactions that facilitate the nucleophilic attack of water at the C8 position and the subsequent bond cleavages.

This finding suggests that the 2-hydroxyethyl group in 7-(2-hydroxyethyl)guanine, with its terminal hydroxyl group, also influences the reaction kinetics. While not as strongly activating as the carbamoyl group, the presence of a terminal functional group on the alkyl substituent can affect the stability of the N7-adduct and the rate of its conversion to the ring-opened form compared to a simple alkyl group like methyl or ethyl.

Below is a data table summarizing the comparative reaction rates for the hydrolytic ring-opening of different N7-alkylguanine adducts.

| N7-Substituent | Relative Ring-Opening Rate | Key Structural Feature |

|---|---|---|

| 2-Carbamoyl-2-hydroxyethyl (from Glycidamide) | Fastest | Terminal carbamoyl group |

| 2,3-Dihydroxypropyl (from Glycidol) | Intermediate | Terminal hydroxyl groups |

| 2-Hydroxybutyl (from 1,2-Epoxybutane) | Slowest | Alkyl chain with a secondary hydroxyl |

Isomerization and Conformational Heterogeneity of Ring-Opened Adducts

Ring-opened adducts such as 7-(2-hydroxyethyl)guanine exhibit significant conformational flexibility, leading to the existence of multiple isomers. This heterogeneity arises primarily from hindered rotation around two key single bonds: the C5-N5 bond of the pyrimidine ring and the N-formyl bond (the bond between the N5 nitrogen and the formyl carbon). nih.gov

NMR studies on the analogous N5-methyl-FAPy-guanine adduct have provided clear evidence for this isomerism. These studies revealed the presence of at least four distinct rotational isomers (rotamers) that can interconvert. nih.gov The relative populations of these isomers are sensitive to the solvent environment. nih.gov This indicates that the energy barriers to rotation are low enough to allow for interconversion under physiological conditions.

This conformational heterogeneity has important biological implications. The different spatial arrangements of the adduct can affect its recognition and processing by DNA repair enzymes, as well as its influence on the structure of the DNA double helix. Some conformations may be more disruptive to DNA structure or more prone to causing mutations during DNA replication than others. The ability of this compound to exist as a mixture of interconverting isomers is a critical feature of its chemical biology. nih.gov

Molecular and Cellular Consequences of Ring Opened 7 2 Hydroxyethyl Guanine

Impact on DNA Structure and Helix Integrity

The covalent modification of a guanine (B1146940) base to form RO-7-HEG introduces a significant structural perturbation within the DNA double helix. Unlike the planar structure of a normal guanine base, the ring-opened formamidopyrimidine (Fapy) structure is bulkier and more flexible. This alteration disrupts the normal Watson-Crick base pairing with cytosine, compromising the helical structure. ontosight.ainih.gov

The presence of such a lesion can lead to localized distortions, including bending or unwinding of the DNA helix. acs.org The N7 position of guanine is situated in the major groove of the DNA, making it accessible to alkylating agents. nih.gov The subsequent ring-opening creates a lesion that can interfere with the stacking interactions between adjacent base pairs, which are crucial for maintaining the stability and regular conformation of the B-DNA helix. While the parent N7-(2-hydroxyethyl)guanine adduct already causes some distortion, the conversion to the more stable, ring-opened Fapy form creates a more persistent and structurally significant lesion. nih.govnih.gov This disruption is a critical first step in the lesion's pathological consequences, as it serves as a recognition site for DNA repair machinery and a roadblock for enzymes that process DNA.

Interference with DNA Replication and Polymerase Fidelity

The structural integrity of the DNA template is paramount for high-fidelity DNA replication. The presence of a bulky, non-canonical base like RO-7-HEG presents a formidable obstacle to the progression of the replicative DNA polymerase machinery. nih.govresearchgate.net

High-fidelity replicative DNA polymerases, such as those in the Polymerase δ and ε families, have highly specific active sites designed to accommodate the four standard DNA bases. When a lesion like RO-7-HEG is encountered on the template strand, the polymerase is often unable to accommodate the distorted base, leading to a halt in DNA synthesis, an event known as polymerase stalling. nih.govresearchgate.netnih.gov This stalling can trigger a cellular DNA damage response.

The efficiency of bypassing such a lesion is generally low for replicative polymerases. Persistent stalling of the replication fork can lead to more severe consequences, including fork collapse and the formation of double-strand breaks. researchgate.net The cell must therefore rely on specialized mechanisms to overcome this blockage to complete replication, often at the cost of genetic accuracy.

To cope with stalled replication forks, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). nih.gov This process involves recruiting specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates. nih.gov The primary enzymes involved in this process in eukaryotes belong to the Y-family (including Polη, Polι, Polκ) and the B-family (Polζ). nih.gov

When the main replicative polymerase stalls at a RO-7-HEG lesion, a switch occurs, allowing a TLS polymerase to take over. These enzymes have more open and flexible active sites, enabling them to accommodate bulky and distorted bases that block high-fidelity polymerases. nih.gov The choice of TLS polymerase and the efficiency of bypass can depend on the specific structure of the lesion and the cellular context. While TLS allows for the completion of DNA replication, preventing cell death, it is an inherently error-prone process. The insertion of a nucleotide opposite the damaged base is often inaccurate, making TLS a major source of mutations. nih.govnih.gov

Mutagenic Potential and Mechanisms of Mutagenesis

The bypass of RO-7-HEG by TLS polymerases is a primary driver of its mutagenic potential. If the lesion is not accurately repaired prior to replication, the inaccurate incorporation of a base opposite the adduct leads to a permanent change in the DNA sequence in subsequent rounds of replication. Studies on analogous ring-opened Fapy lesions, such as those derived from aflatoxin B1, have demonstrated that they are highly mutagenic.

Ring-opened guanine adducts exhibit distinct mutational patterns. Research on the highly studied aflatoxin B1-formamidopyrimidine (AFB1-FapyGua) adduct, which is structurally similar to RO-7-HEG, reveals a strong propensity for inducing G→T transversion mutations. This specific base substitution is a hallmark of exposure to agents that form these types of adducts. The damaged guanine base preferentially directs the incorporation of adenine (B156593) (A) by TLS polymerases during replication. In the next round of replication, this mis-inserted adenine then pairs with thymine (B56734) (T), completing the G:C to T:A transversion. This consistent pattern of mutation is known as a mutational signature, which can serve as a molecular fingerprint of the underlying DNA damaging process. wikipedia.orgnih.govnih.gov

Table 1: Mutagenic Properties of a Ring-Opened Guanine Adduct Analogue

Data from studies on the analogous AFB1-FapyGua lesion, which provides insight into the likely mutagenic profile of RO-7-HEG.

| Lesion | Replication System | Mutation Frequency | Predominant Mutation Type |

|---|---|---|---|

| AFB1-FapyGua | Primate Cells | ~80% - 97% | G→T Transversion |

The mutagenic potency of RO-7-HEG can be understood by comparing it to other common forms of DNA damage.

N7-Adducts: The precursor to the ring-opened lesion, N7-(2-hydroxyethyl)guanine, is generally considered to have low mutagenic potential. The N7 position is not directly involved in Watson-Crick base pairing, and these adducts are often chemically unstable, leading to depurination. However, their conversion to the chemically stable and persistent ring-opened Fapy form dramatically increases their mutagenic potency. The Fapy lesion is a much stronger block to replication and is more likely to be bypassed in an error-prone manner by TLS polymerases.

Abasic Sites: Abasic (apurinic/apyrimidinic or AP) sites are common, non-coding lesions that arise from the spontaneous or enzymatic cleavage of the glycosidic bond, leaving a sugar-phosphate backbone without a base. In mammalian cells, the mutation frequency of an AP site is relatively low, typically reported in the range of 1-3%. nih.govnih.govjst.go.jp In contrast, analogous ring-opened guanine adducts have been shown to have mutation frequencies approaching 80-97%. This indicates that a lesion like RO-7-HEG is substantially more mutagenic than a typical abasic site, likely because its structure actively directs the misincorporation of a specific base (adenine) rather than leading to more random insertions.

Table 2: Comparative Mutagenicity of DNA Lesions

| DNA Lesion | Typical Mutation Frequency (Mammalian Cells) | Primary Mutagenic Outcome |

|---|---|---|

| Ring-Opened Guanine Adducts (e.g., AFB1-FapyGua) | Very High (~80-97%) | G→T Transversions |

| Abasic (AP) Site | Low (1-3%) | Various substitutions, often with a preference for inserting 'A' (the "A-rule") |

| N7-alkylguanine Adducts | Very Low / Non-mutagenic | Primarily leads to depurination (creating an abasic site) rather than direct mispairing |

Contribution to Genomic Instability and DNA Damage Response

The formation of Ring-opened 7-(2-hydroxyethyl)guanine within a DNA strand represents a significant form of DNA damage that can compromise genomic integrity. ontosight.ainih.gov This lesion is a derivative of 7-(2-hydroxyethyl)guanine (7-HEG), the primary DNA adduct formed upon exposure to agents like ethylene (B1197577) oxide. oup.com The initial alkylation at the N7 position of guanine weakens the glycosidic bond and destabilizes the imidazole (B134444) ring. researchgate.netnih.gov This destabilization can lead to two critical events that threaten genomic stability: spontaneous depurination, creating an abasic (AP) site, or the opening of the imidazole ring to form the more complex this compound lesion. oup.comresearchgate.net

Abasic sites are non-instructional and can lead to the insertion of an incorrect base during DNA replication, potentially causing base substitutions or frameshift mutations. oup.com The this compound lesion itself is a significant physical block to the DNA replication machinery. oup.comnih.gov The altered structure of the guanine base prevents proper Watson-Crick base pairing, which can halt the progression of DNA polymerase, leading to stalled replication forks. oup.com Stalled replication forks are a major source of genomic instability, as they can collapse and result in more severe DNA damage, such as double-strand breaks.

The presence of this compound and its precursor adducts triggers a cellular DNA Damage Response (DDR). The cell's primary defense against such lesions is the Base Excision Repair (BER) pathway. mdpi.com This pathway is initiated by a specific DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, removing the modified base from the DNA backbone. nih.gov For instance, the DNA glycosylase that excises the ring-opened form of 7-methylguanine (B141273) (a structurally similar lesion) is a key enzyme in this process. nih.gov Following the removal of the damaged base, the resulting abasic site is further processed by other BER enzymes to restore the original DNA sequence. The cellular response also involves alkyltransferases that can directly remove the alkyl group, although this is more relevant for the precursor adduct. ontosight.ai The efficient recognition and repair of these lesions are critical for preventing the fixation of mutations and maintaining genomic stability. ontosight.ai

Persistence and Stability of the Lesion in Cellular DNA

The persistence of a DNA lesion is a critical factor in its potential to cause mutations and contribute to disease. nih.gov While N7-alkylguanine adducts like 7-HEG are generally considered chemically unstable with half-lives in double-stranded DNA ranging from hours to a few days, their ring-opened derivatives are significantly more persistent in the genome. researchgate.netnih.gov This increased stability means the lesion has a greater opportunity to interfere with DNA replication and transcription before it can be repaired.

The persistence of these adducts is highly dependent on the specific tissue, cell type, and the DNA repair capacity of the cell. oup.comnih.gov For example, studies on rats and mice exposed to ethylene oxide showed significant differences in the accumulation and removal of 7-HEG between species and across various organs. oup.com Tissues with lower repair capacity or higher rates of adduct formation exhibit greater persistence. oup.com Research on the persistence of related imidazole ring-opened adducts in hamsters demonstrated that these lesions could be detected for up to 7 days in target tissues like the pancreas and liver, whereas they were cleared more rapidly from other tissues. nih.gov

The structural context of the DNA can also influence the stability and repair of the lesion. It has been demonstrated that a ring-opened alkylated guanine is not enzymatically excised when it is located within a segment of DNA that has adopted a left-handed Z-DNA conformation, suggesting that local DNA structure can shield the lesion from repair enzymes. nih.gov This indicates that the stability of this compound in cellular DNA is not solely a function of its intrinsic chemical properties but is also modulated by the complex nuclear environment, including DNA conformation and the efficiency of tissue-specific repair pathways. nih.gov

Table 1: Accumulation of 7-(2-hydroxyethyl)guanine in Tissues of Mice Exposed to Ethylene Oxide for 4 Weeks

| Tissue | Exposure Concentration (p.p.m.) | 7-HEG Level (pmol/µmol guanine) |

|---|---|---|

| Brain | 0 | ~0.2 |

| 10 | ~1.0 | |

| 33 | ~3.0 | |

| 100 | ~8.0 | |

| Spleen | 0 | ~0.3 |

| 10 | ~3.0 | |

| 33 | ~9.0 | |

| 100 | ~25.0 |

Data adapted from a study on B6C3F1 mice, showing dose-dependent accumulation of the precursor adduct. oup.com

Table 2: Levels of 7-(2-hydroxyethyl)guanine in Human Lymphocytes

| Group | Adduct Level (adducts per 107 nucleotides) |

|---|---|

| Non-smokers | 1.1 - 8.4 |

| Smokers | 5.6 - 12.0 |

Data reflects the combined levels of 7-methylguanine and 7-(2-hydroxyethyl)guanine, with the latter being at least four times more abundant. oup.com

Biological Processing and Repair Mechanisms of Ring Opened 7 2 Hydroxyethyl Guanine

Recognition and Excision by DNA Glycosylases

The crucial first step in the repair of ring-opened 7-(2-hydroxyethyl)guanine is its recognition and removal by a class of enzymes called DNA glycosylases. These enzymes scan the DNA for damaged bases and cleave the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. Several DNA glycosylases have been identified with overlapping specificities for Fapy lesions.

The Escherichia coli enzyme Formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM, is a primary enzyme responsible for the excision of a wide range of oxidized and alkylated purines. nih.gov Its name reflects its high affinity for formamidopyrimidine lesions, which are characterized by the opening of the imidazole (B134444) ring of purines. Research has explicitly shown that the ring-opened forms of N7-alkylated guanines are substrates for Fpg. mdpi.com

Studies have demonstrated that Fpg efficiently excises the ring-opened form of N7-hydroxyethylguanine. mdpi.com The enzyme's activity is not limited to this specific adduct; it recognizes the general structure of a Fapy-guanine. For instance, Fpg has been shown to release the ring-opened form of 7-hydroxyethyl-thioethylguanine at a rate comparable to that of ring-opened 7-methylguanine (B141273), indicating a broad specificity for this class of DNA damage. nih.gov Fpg is a bifunctional glycosylase, meaning it possesses both N-glycosylase activity to remove the damaged base and an associated AP-lyase activity that subsequently cleaves the phosphodiester backbone at the resulting abasic (AP) site. mdpi.com

| Substrate Class | Specific Examples | Reference |

|---|---|---|

| Ring-Opened Purines (Fapy Lesions) | This compound, Fapy-guanine, Fapy-adenine, Ring-opened 7-methylguanine | mdpi.comnih.govmdpi.com |

| Oxidized Purines | 7,8-dihydro-8-oxoguanine (8-oxoG), 8-oxoadenine | mdpi.com |

| Oxidized Pyrimidines | 5-hydroxycytosine, 5-hydroxyuracil | mdpi.com |

In mammalian cells, the function of Fpg is carried out by several homologs with distinct but overlapping substrate specificities.

8-Oxoguanine DNA Glycosylase (OGG1): OGG1 is the primary functional analog of Fpg in humans and is the major enzyme responsible for the removal of 8-oxoG. nist.gov Crucially, its activity extends to Fapy-guanine lesions, making it a key player in the repair of this compound. nih.govnist.gov Studies using extracts from knockout mice have confirmed that OGG1 is the major DNA glycosylase for the removal of Fapy-guanine. nih.govnist.gov

Nei-Like DNA Glycosylase 1 (NEIL1): NEIL1 is another important DNA glycosylase that contributes to the repair of oxidized DNA bases, including Fapy-guanine and alkylated-Fapy adducts. nist.gov While OGG1 is considered the primary enzyme for Fapy-guanine in many contexts, NEIL1 provides a crucial backup and alternative repair capacity. nih.govnist.gov For instance, NEIL1 has been identified as a key enzyme for this repair process in liver mitochondria, where it may compensate for the absence of other glycosylases. nih.govnist.gov The accumulation of Fapy lesions in tissues of NEIL1-deficient mice underscores its significant biological role in repairing this type of damage. nih.gov

| Enzyme | Primary Substrate(s) | Role in Fapy-Guanine Repair | Reference |

|---|---|---|---|

| OGG1 | 8-oxoG, Fapy-Guanine | Major glycosylase for excision | nih.govnist.gov |

| NEIL1 | Fapy-Guanine, Fapy-Adenine, other oxidized bases | Significant, acts as a backup, important in mitochondria | nih.govnih.govnist.gov |

| NTH1 | Oxidized Pyrimidines, Fapy-Adenine | Secondary/minor role | nih.govnist.gov |

Integration within the Base Excision Repair (BER) Pathway

The excision of this compound by a DNA glycosylase is the initiating event of the Base Excision Repair (BER) pathway, a highly conserved process for correcting small, non-helix-distorting base lesions. mdpi.com The pathway proceeds through a series of coordinated enzymatic steps to restore the original DNA sequence.

Following the removal of the damaged base by a glycosylase like OGG1 or NEIL1, an apurinic/apyrimidinic (AP) site is created. The subsequent steps depend on the type of glycosylase that initiated the repair:

AP Site Processing: Bifunctional glycosylases, such as OGG1 and Fpg, use their intrinsic AP-lyase activity to cleave the DNA backbone 3' to the AP site, leaving a single-strand break with a 5'-deoxyribose phosphate (B84403) (dRP) and a 3'-phosphate or 3'-phospho-α,β-unsaturated aldehyde. In contrast, monofunctional glycosylases (which lack lyase activity) require a separate enzyme, AP Endonuclease 1 (APE1), to incise the backbone 5' to the AP site, which generates a 3'-hydroxyl (OH) and a 5'-dRP end.

End Processing and Gap Filling: For the main BER pathway, DNA Polymerase β (Pol β) is recruited to the site. Pol β has a dRP-lyase activity that removes the 5'-dRP remnant and simultaneously fills the one-nucleotide gap by inserting the correct nucleotide (in this case, cytosine).

Nick Sealing: The final step is the sealing of the remaining nick in the phosphodiester backbone by DNA Ligase III (in complex with XRCC1) for the short-patch BER pathway, or by DNA Ligase I for the long-patch BER pathway, thus completing the repair and restoring the integrity of the DNA strand.

The repair initiated by NEIL1 can follow a slightly different route. NEIL enzymes are also bifunctional glycosylases, but their lyase activity results in a strand break that leaves both 3'- and 5'-phosphate termini. The 3'-phosphate must be removed by a polynucleotide kinase-phosphatase (PNKP) before DNA polymerase can fill the gap.

Cellular Responses to Unrepaired Ring-Opened Adducts

If not repaired, this compound and similar Fapy lesions can have significant detrimental effects on cellular function and genomic stability. The persistence of these adducts can lead to several adverse outcomes:

Replication Blockage: The structural distortion caused by the Fapy lesion is a significant impediment to the DNA replication machinery. nih.gov Studies have shown that Fapy residues can block the progression of DNA polymerases, leading to stalled replication forks. nih.gov Such stalling can trigger replication stress, which, if unresolved, may lead to the collapse of the replication fork and the formation of highly toxic DNA double-strand breaks. mdpi.comnih.gov

Mutagenesis: Ring-opened guanine (B1146940) adducts are miscoding lesions. nih.gov If the replication machinery attempts to bypass the damage via translesion synthesis, an incorrect base may be incorporated opposite the lesion. For example, recent studies on methyl-FapyG, a structurally similar adduct, revealed it to be mutagenic, causing single nucleotide deletions in bacterial cells. nih.govresearchgate.net The precursor lesion, N7-(2-hydroxyethyl)guanine, is also unstable and can lead to spontaneous depurination, creating an abasic site that is itself a non-coding and mutagenic lesion if not repaired. mdpi.com

Analytical Methodologies for Detection and Quantification of Ring Opened 7 2 Hydroxyethyl Guanine

Immunochemical Approaches for Adduct Detection

Immunochemical methods offer high sensitivity and specificity for the detection of DNA adducts like Ring-opened 7-(2-hydroxyethyl)guanine. These techniques rely on the specific recognition of the adduct by monoclonal antibodies.

Monoclonal Antibody Development and Characterization

The foundation of immunochemical detection lies in the production of highly specific monoclonal antibodies. For this compound, a key development was the creation of the monoclonal antibody 8E10. nih.gov This antibody was generated from BALB/c mice immunized with the ring-opened form of 7-(2-hydroxyethyl)guanine (ro-7HEG) coupled to keyhole limpet hemocyanin, a common carrier protein used to elicit an immune response. nih.gov

The characterization of such antibodies is a critical step to ensure their specificity and utility. Antibody 8E10 demonstrated a high specificity for the ring-opened adduct, with no cross-reactivity observed with unmodified DNA or normal nucleosides at the highest concentrations tested. nih.gov In competitive ELISA assays, 50% inhibition of antibody binding was achieved at 48 pmol of the ring-opened 7-(2-hydroxyethyl)guanosine ribonucleoside (ro-7HEGR) per well. nih.gov

Further research on related compounds has yielded antibodies with cross-reactivity to the 2-hydroxyethyl group. For instance, monoclonal antibodies developed against imidazole (B134444) ring-opened N7-ethylguanine were also found to recognize the corresponding 2-hydroxyethyl adducts. nih.gov One of these antibodies, N7E-102, showed a binding preference for the 2-hydroxyethyl adduct over ethyl and methyl adducts in a DNA-ELISA format. nih.gov

Competitive and Direct Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used platform for the quantification of DNA adducts. In a competitive ELISA format, the sample containing the adduct of interest competes with a known amount of labeled adduct for binding to a limited number of antibody-binding sites. The signal is inversely proportional to the amount of adduct in the sample.

For the monoclonal antibody 8E10, a competitive ELISA was established. nih.gov The sensitivity of this assay is highlighted by the 50% inhibition value of 48 pmol/well for ro-7HEGR. nih.gov The sensitivity of such ELISAs can be further enhanced, by 3- to 10-fold, through the use of fluorescence endpoint detection. nih.gov

Another study focusing on a similar ring-opened adduct, RON7-EtGua, demonstrated that competitive ELISA was the most sensitive method compared to DNA-ELISA and immunofluorescence microscopy, with a detection limit of 2.2 adducts per 10^6 nucleotides. nih.gov The antibody N7E-102, which recognizes the ring-opened 2-hydroxyethyl adduct, could detect 11 of these adducts per 10^6 nucleotides in a DNA-ELISA. nih.gov

| Antibody | Target Adduct | Assay Type | 50% Inhibition (pmol/well) | Detection Limit (adducts/10^6 nucleotides) | Reference |

|---|---|---|---|---|---|

| 8E10 | ro-7HEGR | Competitive ELISA | 48 | Not Specified | nih.gov |

| N7E-026 | RON7-EtGua | Competitive ELISA | Not Specified | 2.2 | nih.gov |

| N7E-102 | This compound | DNA-ELISA | Not Specified | 11 | nih.gov |

Immunoslot Blot Assay for Enhanced Sensitivity

The immunoslot blot assay is another powerful technique for the detection and quantification of DNA adducts. This method involves immobilizing denatured DNA onto a membrane, followed by detection with a specific primary antibody and an enzyme-linked secondary antibody. This approach can be particularly useful for analyzing a large number of samples and can offer high sensitivity. While specific studies detailing the use of immunoslot blot assays for this compound are not prevalent in the provided search results, the methodology is well-established for other DNA adducts and could be readily adapted. nih.gov The sensitivity of such assays is often enhanced by chemiluminescence detection. nih.gov

Immunohistochemical Localization in Cells and Tissues

Immunohistochemistry allows for the visualization of adducts within the context of cells and tissues, providing valuable information on their distribution. The monoclonal antibody 8E10 has been successfully used in immunohistochemical studies to visualize ring-opened adducts in cells that were treated with ethylene (B1197577) oxide and subsequently exposed to high pH to induce ring opening. nih.gov This demonstrates the utility of this antibody in localizing this compound at the cellular level.

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques, often coupled with mass spectrometry, provide a robust and quantitative approach for the analysis of DNA adducts, including this compound.

High-Performance Liquid Chromatography (HPLC) coupled with UV or Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the separation and quantification of DNA adducts. The separation is typically achieved on a reversed-phase column.

For the precursor adduct, N7-(2-hydroxyethyl)guanine, an HPLC method with electrochemical detection (EC) has been developed. nih.gov In this method, the adduct is released from DNA and separated from unmodified nucleobases. nih.gov The electrochemical detector, equipped with a glassy carbon working electrode, provides high sensitivity. nih.gov A linear dose-response relationship was observed for purified N7-EtOHGua in the range of 0.11 to 13 pmol. nih.gov The detection limit for this adduct in DNA samples was determined to be 1 adduct per 6 x 10^6 nucleotides. nih.gov

While specific HPLC-UV data for this compound is not detailed in the search results, HPLC with UV detection is a standard method for the analysis of guanine and its derivatives. biorxiv.org The UV absorbance of the guanine ring system allows for its detection. The ring-opening of the imidazole portion of the guanine molecule would likely alter its chromatographic retention time and UV spectrum compared to the parent N7-(2-hydroxyethyl)guanine, allowing for their separation and quantification.

| Parameter | Value | Reference |

|---|---|---|

| Detector | Electrochemical (Amperometric) | nih.gov |

| Working Electrode | Glassy Carbon | nih.gov |

| Linear Range | 0.11 - 13 pmol | nih.gov |

| Detection Limit in DNA | 1 adduct per 6 x 10^6 nucleotides | nih.gov |

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) stands as a robust method for the quantification of 7-(2-hydroxyethyl)guanine (7-HEG), the precursor to the ring-opened form. This technique offers high specificity and sensitivity. The sample preparation for GC-MS analysis typically involves the acid or thermal hydrolysis of DNA to release the 7-HEG base. This is followed by purification steps, often involving solid-phase extraction and high-performance liquid chromatography (HPLC). Prior to injection into the GC-MS system, the adduct is chemically derivatized to increase its volatility and thermal stability.

An improved method based on gas chromatography-electron capture mass spectrometry (GC-EC-MS) has also been developed for measuring 7-HEG. In this procedure, DNA is spiked with a stable isotope-labeled internal standard (e.g., N7-HEG-d4) and heated to release the adduct. After extraction and purification, the adduct is derivatized with pentafluorobenzyl bromide, which imparts a high electron affinity to the molecule, allowing for highly sensitive detection by electron capture mass spectrometry. This method has successfully quantified 7-HEG in human DNA from granulocytes, detecting a wide range of adduct levels from 1.6 to 240 adducts per 107 nucleotides.

Comparative studies have been conducted to evaluate GC-HRMS against other methods, such as the ³²P-postlabelling assay, for quantifying 7-HEG in DNA from tissues of rats exposed to ethene. The results from both analytical methods showed a strong correlation, validating the utility of GC-HRMS for accurate quantification of this specific DNA adduct. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and NanoLC-ESI+-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of DNA adducts, including 7-HEG. This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. DNA is typically digested enzymatically to nucleosides or hydrolyzed by neutral thermal methods to release the adducted base. nih.gov

For analysis, electrospray ionization (ESI) is commonly used to generate ions. In positive ion mode, the protonated molecule of 7-HEG ([M+H]⁺) has a mass-to-charge ratio (m/z) of 196. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID). A characteristic and abundant product ion is observed at m/z 152, which corresponds to the protonated guanine base following the neutral loss of the 2-hydroxyethyl group. nih.gov The transition from m/z 196 to m/z 152 is monitored using selected reaction monitoring (SRM), which provides excellent specificity and minimizes background interference. nih.gov

The sensitivity of LC-MS/MS methods can be significantly enhanced by employing nano-flow liquid chromatography (NanoLC). NanoLC-ESI+-MS/MS utilizes columns with smaller inner diameters and much lower flow rates (nL/min range) compared to conventional HPLC. This results in more efficient ionization and a substantial improvement in sensitivity, making it possible to detect adducts at very low levels. While conventional LC-MS/MS methods for 7-HEG have detection limits in the low femtomole range, nano-flow approaches can push these limits even lower, which is critical for analyzing samples from individuals with low-level environmental exposures. nih.govnih.gov

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Quantification and Isotope Tracing

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting trace amounts of rare isotopes, such as Carbon-14 (¹⁴C). nih.govnih.gov This makes it an unparalleled tool for DNA adduct quantification when the exposing agent can be radiolabeled. nih.gov In the context of this compound, this would involve exposing a biological system to ¹⁴C-labeled ethylene oxide.

The principle of AMS involves accelerating ions to extremely high kinetic energies, which allows for the separation of the rare isotope (e.g., ¹⁴C) from abundant, near-isobaric interfering ions. This results in extraordinary sensitivity, with the ability to detect as few as 1-10 adducts per 10¹² nucleotides. nih.gov This level of sensitivity is several orders of magnitude greater than most other analytical methods and is crucial for studying the effects of very low, environmentally relevant doses of carcinogens. oup.com

The primary application of AMS in this context is for ultrasensitive quantification and isotope tracing. It allows researchers to track the formation and repair of DNA adducts over time following administration of very low doses of a labeled chemical. nih.gov However, the major limitation of AMS is its reliance on the availability of a radiolabeled version of the compound under investigation, restricting its use to controlled experimental settings rather than general human biomonitoring of unknown exposures. nih.gov

³²P-Postlabelling Assay for Adduct Analysis

The ³²P-postlabelling assay is a highly sensitive method for detecting a wide variety of DNA adducts. The standard technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by chromatography, typically thin-layer chromatography (TLC) or HPLC, and quantified by measuring their radioactivity.

For N7-alkylguanine adducts like 7-HEG, the standard assay presents challenges because the glycosidic bond is unstable, and the adducts are not ideal substrates for T4 polynucleotide kinase. To overcome this, the method is modified by first treating the DNA with alkali (e.g., sodium hydroxide). This treatment opens the imidazole ring of the 7-HEG adduct, forming a stable formamidopyrimidine derivative. This ring-opened structure is a much better substrate for the kinase, allowing for efficient labeling. ontosight.ai Furthermore, the ring-opened adducts are resistant to digestion by certain nucleases like nuclease P1, a property that can be exploited in enrichment procedures to enhance the sensitivity of the assay. nih.gov

The ³²P-postlabelling method can detect as little as one adduct in 10⁷ to 10¹⁰ normal nucleotides, making it one of the most sensitive techniques available. nih.gov Its ability to detect a broad spectrum of adducts without prior knowledge of their structure is a key advantage, although it provides no direct structural information, unlike mass spectrometry.

Comet Assay with Formamidopyrimidine-DNA Glycosylase (Fpg) Sensitivity

The single-cell gel electrophoresis, or Comet assay, is a versatile method for measuring DNA damage in individual cells. In its standard alkaline form, it detects DNA single- and double-strand breaks and alkali-labile sites. The assay can be modified to detect specific types of base damage by incorporating lesion-specific DNA repair enzymes.

To detect this compound, the assay is modified by including formamidopyrimidine-DNA glycosylase (Fpg). The Fpg enzyme recognizes and excises a range of damaged purines from the DNA backbone, including oxidized purines like 8-oxoguanine and ring-opened purines (formamidopyrimidines). nih.govoup.com Specifically, Fpg protein has been shown to act efficiently on and release ring-opened N7-guanine adducts.

In the Fpg-modified Comet assay, cells are embedded in agarose (B213101) on a microscope slide, lysed to form nucleoids, and then incubated with the Fpg enzyme. The enzyme creates an incision in the DNA backbone at the site of each recognized adduct. These additional breaks are then detected by the increased migration of DNA into a "comet tail" during electrophoresis. The increase in the comet tail moment or intensity, compared to untreated control nucleoids, provides a quantitative measure of the specific DNA lesions recognized by Fpg. This enzymatic modification significantly enhances the specificity of the Comet assay, making it a valuable tool for detecting the presence of ring-opened purine (B94841) adducts.

Evaluation of Methodological Sensitivity, Specificity, and Limits of Detection

The selection of an analytical method for this compound is governed by the specific requirements of the study, particularly the need for sensitivity, specificity, and structural confirmation. Mass spectrometry-based methods offer the highest degree of specificity because they can confirm the molecular weight and structure of the adduct. In contrast, methods like the ³²P-postlabelling assay provide exceptional sensitivity but lack structural specificity.

The table below summarizes the typical performance characteristics of the major analytical techniques used for the detection of 7-(2-hydroxyethyl)guanine and its ring-opened form.

| Analytical Method | Typical Limit of Detection (LOD) / Quantification (LOQ) | Specificity | Key Advantages & Disadvantages |

| GC-HRMS | Adducts per 10⁷ nucleotides oup.com | High | Advantages: High resolution and specificity. Disadvantages: Requires derivatization, extensive sample cleanup. |

| LC-MS/MS | 4-16 fmol (LOD) nih.gov | Very High | Advantages: High specificity and sensitivity, no derivatization needed. Disadvantages: Matrix effects can suppress ion signals. |

| NanoLC-ESI+-MS/MS | Sub-femtomole to attomole range (estimated) | Very High | Advantages: Enhanced sensitivity over conventional LC-MS/MS. Disadvantages: Technically more demanding. |

| AMS | 1-10 adducts per 10¹² nucleotides nih.gov | Very High | Advantages: Unmatched sensitivity for isotope-labeled compounds. Disadvantages: Requires administration of a radiolabeled agent. |

| ³²P-Postlabelling | 1 adduct per 10⁷-10¹⁰ nucleotides nih.gov | Moderate | Advantages: Extremely sensitive, does not require adduct standards. Disadvantages: No structural information, labor-intensive. |

| Comet Assay with Fpg | Qualitative/Semi-quantitative | Moderate | Advantages: Measures damage at the single-cell level, relatively fast. Disadvantages: Indirect detection, less specific than MS. |

In Vitro DNA Adduct Formation Studies

In vitro studies are fundamental for elucidating the chemical mechanisms of DNA adduct formation. These cell-free systems allow for precise control over reaction conditions, enabling detailed analysis of the interaction between alkylating agents and DNA components.

Reaction of Purine Nucleosides and DNA Oligonucleotides with Alkylating Agents

The formation of 7-HEG, the precursor to the ring-opened form, is primarily studied through the reaction of purine nucleosides and DNA oligonucleotides with alkylating agents like ethylene oxide. Ethylene oxide is a direct-acting alkylating agent that reacts with the N7 position of guanine, a major site of alkylation in DNA. This reaction leads to the formation of the N7-(2-hydroxyethyl)guanine adduct.

Studies have also investigated the formation of 7-HEG from other chemical agents. For instance, the antineoplastic agent Clomesone (B1199345) has been shown to alkylate calf thymus DNA, leading to the formation of 7-(2-hydroxyethyl)guanine after depurination nih.gov. The proposed mechanism involves the chloroethylation of the O6 position of guanine, followed by an intramolecular alkylation at the N7 position and subsequent hydrolysis to yield 7-HEG nih.gov.

In addition to the primary adduct, the formation of other, less abundant adducts such as O6-(2-hydroxyethyl)guanine and 3-(2-hydroxyethyl)adenine has also been evaluated in these in vitro systems.

Kinetic Studies of Adduct Formation and Conversion in Model Systems

Kinetic studies in model systems are crucial for understanding the rate of formation of 7-HEG and its subsequent conversion to the ring-opened form. The alkylation of the N7 position of guanine creates a positive charge on the imidazole ring, which destabilizes the glycosidic bond and makes the imidazole ring susceptible to opening.

The opening of the imidazole ring of N7-alkylated guanosine (B1672433) is known to be facilitated by alkaline conditions. Kinetic studies using techniques like high-performance liquid chromatography (HPLC) have followed the alkaline-induced opening of the imidazole ring of 7-methylguanosine, a related N7-alkylguanine adduct. These studies reveal a rapid initial formation of a transient intermediate, followed by the formation of a more stable ring-opened pyrimidine (B1678525) derivative umich.edunih.gov. The ring-opening process can result in both formylated and deformylated products umich.edunih.gov.

The stability of the 7-HEG adduct is also a key factor. In vivo studies have shown that 7-HEG has a relatively slow disappearance from DNA, with an apparent half-life of approximately 5 to 7 days in some rat tissues, which is consistent with loss primarily through chemical depurination umich.edu. This persistence provides a window of opportunity for the imidazole ring to open, leading to the formation of the more stable this compound.

Cellular Models for Studying Lesion Biology and Repair

Cellular models are indispensable for investigating the biological consequences of DNA lesions and the cellular mechanisms that have evolved to repair them. These models bridge the gap between in vitro chemical studies and complex in vivo animal experiments.

Mammalian Cell Lines (e.g., Myeloma Cells, Lymphoblastoid Cells, Mouse Embryonic Fibroblasts)

A variety of mammalian cell lines are utilized to study the biology of DNA adducts like this compound. These cell lines provide a controlled biological environment to investigate processes such as adduct formation, cytotoxicity, mutagenicity, and repair.

For example, human colon adenocarcinoma HT-29 cells have been used to demonstrate the cytotoxic effects of agents that lead to the formation of 7-(2-hydroxyethyl)guanine nih.gov. Human white blood cells and isolated lymphocytes have also been used to measure the levels of 7-HEG adducts in human populations, providing a link between exposure to alkylating agents and DNA damage in a readily accessible cell type nih.govresearchgate.net.

The choice of cell line often depends on the specific research question. Myeloma cells and lymphoblastoid cells are frequently used in toxicological studies due to their well-characterized genetics and ease of culture. Mouse embryonic fibroblasts (MEFs) are valuable for studying the effects of DNA damage in a non-cancerous background and for the relative ease with which they can be genetically modified.

Genetically Modified Cell Systems (e.g., Repair-Deficient Cells, Polymerase-KO Cells)

Genetically modified cell systems are powerful tools for dissecting the specific pathways involved in the repair and tolerance of DNA lesions. By knocking out or altering the expression of specific genes, researchers can determine the role of individual proteins in processing DNA adducts.

The repair of N7-alkylguanine lesions, including the ring-opened forms, is primarily handled by the base excision repair (BER) pathway. Studies using repair-deficient cell lines have shown that the absence of key BER enzymes, such as DNA glycosylases that recognize and excise the damaged base, can lead to increased sensitivity to alkylating agents and higher levels of persistent DNA damage. While small N7-alkylguanine adducts are typically removed by alkyladenine DNA glycosylase (AAG), bulkier adducts may be substrates for the nucleotide excision repair (NER) pathway nih.govnih.gov.

DNA polymerases play a critical role in the tolerance of DNA lesions that are not immediately repaired. Knockout (KO) cell lines for specific DNA polymerases can be used to investigate how the cell replicates past a this compound lesion. For example, specialized DNA polymerases, often referred to as translesion synthesis (TLS) polymerases, have the ability to bypass DNA damage, albeit sometimes in an error-prone manner. Studies with polymerase-KO cells can help identify which polymerases are involved in the bypass of this specific adduct and whether this process is accurate or leads to mutations nih.govnih.gov.

Animal Models for In Vivo Adduct Dosimetry

Animal models are essential for understanding the in vivo formation, distribution, and persistence of DNA adducts in a whole-organism context. These models allow for the study of how factors such as metabolism, tissue-specific physiology, and DNA repair capacity influence the levels of DNA damage in different organs.

Rodent models, particularly rats and mice, have been extensively used for the in vivo dosimetry of 7-HEG following exposure to ethylene oxide. In these studies, animals are exposed to controlled concentrations of the alkylating agent, and the levels of 7-HEG are measured in the DNA of various tissues.

These studies have revealed several key findings:

Dose-Response Relationship : The formation of 7-HEG in the DNA of various tissues in both rats and mice generally shows a linear dose-response relationship at lower exposure levels nih.govnih.govnih.gov.

Tissue-Specific Differences : While 7-HEG is formed in all tissues examined, the levels can vary between organs. However, the extent of adduct accumulation during repeated exposures did not vary by more than 3-fold between target and non-target tissues for carcinogenesis nih.gov.

Species-Specific Differences : Following similar exposures to ethylene oxide, rats have been observed to have 2- to 3-fold higher concentrations of 7-HEG in their DNA compared to mice umich.edu.

Adduct Persistence : The persistence of 7-HEG varies across different tissues, which is consistent with a combination of chemical depurination and active DNA repair mechanisms umich.edu. For example, the half-life of 7-HEG in rat brain and lung was found to be longer than in the liver and spleen nih.gov.

These in vivo dosimetry studies provide critical data for understanding the relationship between exposure to alkylating agents and the resulting DNA damage, which is a key component in assessing the potential health risks associated with these chemicals.

Future Directions in Research on Ring Opened 7 2 Hydroxyethyl Guanine

Refinement of Mechanistic Insights into Lesion Processing

A primary avenue for future research lies in elucidating the precise molecular mechanisms by which cells process RO-7HEG lesions. The stability of the N-glycosidic bond in N7-substituted purines, like 7-(2-hydroxyethyl)guanine, is compromised, which can lead to spontaneous depurination, forming an apurinic/apyrimidinic (AP) site. nih.gov The imidazole (B134444) ring opening to form RO-7HEG is a subsequent reaction. nih.gov The processing of such lesions is critical to maintaining genomic integrity.

Future investigations should aim to definitively identify the DNA repair pathways responsible for recognizing and removing RO-7HEG. While the Base Excision Repair (BER) pathway is generally responsible for removing small, non-helix-distorting base lesions, the specific DNA glycosylase that recognizes and excises RO-7HEG has yet to be unequivocally identified. wikipedia.org Studies on other ring-opened purines, such as formamidopyrimidine (Fapy) lesions, have implicated DNA glycosylases like NEIL1, OGG1, and NTH1 in their removal. nih.govvanderbilt.edunih.gov For instance, the bacterial formamidopyrimidine DNA glycosylase (Fpg) and human NEIL1 can excise the imidazole ring-opened form of other bulky guanine (B1146940) adducts. frontiersin.org It is plausible that one or more of these enzymes also act on RO-7HEG.

Furthermore, the potential involvement of the Nucleotide Excision Repair (NER) pathway cannot be dismissed. wikipedia.org Some studies have shown that certain oxidatively generated guanine lesions can be substrates for both BER and NER, suggesting a competitive interplay between these two major repair systems. mdpi.comnih.gov Future research, utilizing purified enzymes and cell-based assays with site-specifically located RO-7HEG lesions, will be crucial to dissect the relative contributions of BER and NER in the repair of this adduct. Identifying the specific enzymes and the kinetics of their action will provide a more refined understanding of the cellular defense against this type of DNA damage.

Advancements in DNA Adductomics for Comprehensive Analysis

The field of DNA adductomics, which aims for the comprehensive analysis of all DNA modifications in a genome, will be instrumental in future studies of RO-7HEG. frontiersin.orgnih.gov Current methodologies, predominantly based on liquid chromatography-mass spectrometry (LC-MS), have demonstrated high sensitivity and specificity for the detection and quantification of 7-(2-hydroxyethyl)guanine. nih.gov However, the future of DNA adductomics lies in moving beyond targeted analysis to more global, non-targeted screening approaches. mdpi.compreprints.org

Key advancements are anticipated in several areas:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS will enable the identification of unknown adducts with high mass accuracy, facilitating a more comprehensive profiling of the DNA adductome in response to exposures like ethylene (B1197577) oxide. nih.govresearchgate.net

Improved Sensitivity: Technological improvements in mass spectrometry are expected to push detection limits even lower, allowing for the analysis of smaller biological samples and the detection of adducts at levels as low as one per 10^10 nucleotides. nih.gov

Database and Spectral Library Development: A significant bottleneck in non-targeted adductomics is the identification of detected features. The development of comprehensive, publicly available databases and mass spectral libraries for a wide range of DNA adducts, including RO-7HEG and its isomers, is a critical future direction. frontiersin.orgnih.govmorressier.com These resources will streamline the identification process and improve the reliability of adductomic studies. nih.gov

Bioinformatics Tools: Sophisticated bioinformatics tools are needed to process the vast datasets generated by adductomic analyses, automate adduct identification, and perform quantitative analysis. nih.gov

These advancements will allow researchers to not only quantify RO-7HEG but also to discover other, potentially unknown, DNA modifications that occur concurrently, providing a more holistic view of the DNA damage landscape induced by ethylene oxide and other hydroxyethylating agents.

| Analytical Technique | Detection Limit (approx.) | Application to 7-HEG |

| HPLC with electrochemical detection | 1 adduct per 6 x 10^6 nucleotides | Quantitative analysis of N7-EtOHGua in DNA samples. |

| HPLC-ESI-MS/MS | 16 fmol (with matrix effect) | Sensitive and selective quantitative measurement of N(7)-HEG adducts. |

| HPLC/SIR-ESMS | 1 fmol injected | Allows detection of ~3 modified bases per 10^8 intact nucleotides. nih.gov |

Integration with High-Throughput Genomic and Proteomic Methodologies

To fully understand the biological consequences of RO-7HEG, it is essential to integrate adduct analysis with high-throughput genomic and proteomic approaches. This systems biology approach can provide a broader perspective on the cellular response to this specific type of DNA damage.

Future research should focus on:

Transcriptomics: Analyzing global changes in gene expression in response to the formation of RO-7HEG can reveal the activation or suppression of specific cellular pathways. For example, studies on exposure to ethylene oxide have shown alterations in the expression of genes involved in base excision repair, such as a decrease in the expression of 3-methyladenine-DNA glycosylase (Mpg) in certain tissues. nih.gov Future transcriptomic studies could identify a broader signature of gene expression changes specifically associated with the presence of RO-7HEG, providing clues about its impact on cellular function and the signaling pathways it triggers.

Proteomics: Quantitative proteomics can identify changes in the abundance and post-translational modifications of proteins in response to RO-7HEG. nih.govnih.gov This can help to identify the specific proteins that are part of the DNA damage response network for this lesion. For instance, proteomic analysis of the cellular response to other alkylating agents has revealed differential expression and phosphorylation of numerous proteins involved in apoptosis and cell proliferation. nih.gov Applying similar techniques to RO-7HEG could help identify the key protein players in its repair and signaling, potentially uncovering novel repair factors or signaling hubs.

By combining data from adductomics, transcriptomics, and proteomics, researchers can build comprehensive models of the cellular response to RO-7HEG, linking the presence of the adduct to specific molecular and cellular outcomes.

Computational Chemistry and Molecular Dynamics Simulations for Adduct Interactions

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the structural and dynamic consequences of DNA adducts at an atomic level. uleth.ca While these methods have been applied to a variety of DNA lesions, their specific application to RO-7HEG represents a promising future research direction.

Future computational studies should aim to:

Simulate Adduct-Protein Interactions: MD simulations can be used to model the interaction of RO-7HEG-containing DNA with candidate DNA repair enzymes, such as DNA glycosylases or NER proteins. These simulations can provide insights into the recognition process, including how the enzyme binds to the damaged DNA and flips the adducted base out of the helix. nih.govnih.gov

Predict Repair Efficiency: By comparing the simulated interactions of different repair enzymes with the RO-7HEG lesion, it may be possible to predict which enzymes are most likely to be involved in its repair. This can help to guide and prioritize experimental studies.

These computational approaches will complement experimental findings by providing a dynamic and detailed picture of how RO-7HEG impacts DNA and how it is processed by the cell's repair machinery, ultimately contributing to a more complete understanding of its biological significance.

Q & A

Q. What unresolved methodological gaps limit the translational relevance of 7-HEG research?

- Methodological Answer :

- Antibody Specificity : Existing monoclonal antibodies (e.g., 4A5) require refinement to eliminate cross-reactivity with endogenous nucleobases .

- Standardization : Lack of consensus protocols for adduct quantification complicates cross-study comparisons. Interlaboratory validation initiatives are needed .

- In Vivo Models : Most data derive from rodents; humanized models (e.g., xenografts with human DNA repair variants) could better predict carcinogenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.